3-Bromo-vortioxetine hydrobromide is a chemical compound derived from vortioxetine, an antidepressant that acts primarily as a serotonin receptor modulator and inhibitor. This compound is characterized by the presence of a bromine atom in its structure, which can influence its pharmacological properties. Vortioxetine is known for its efficacy in treating major depressive disorder and has a unique mechanism of action that differentiates it from traditional selective serotonin reuptake inhibitors.
Vortioxetine hydrobromide is synthesized from vortioxetine, which itself was developed by Lundbeck and Takeda Pharmaceuticals. The hydrobromide salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical applications. The synthesis of 3-bromo-vortioxetine hydrobromide involves various chemical reactions, including halogenation and salt formation.
3-Bromo-vortioxetine hydrobromide is classified as a pharmaceutical compound and falls under the category of antidepressants. It is specifically a serotonin receptor modulator, impacting multiple serotonin receptors (5-HT1A, 5-HT1B, 5-HT3, 5-HT7) while also inhibiting the serotonin transporter.
The synthesis of 3-bromo-vortioxetine hydrobromide involves several key steps:
This synthetic route is noted for being relatively short and efficient, with a total recovery yield of approximately 52.6% .
The molecular formula for 3-bromo-vortioxetine hydrobromide is , with a molecular weight of approximately 379.37 g/mol. The structure features:
3-Bromo-vortioxetine hydrobromide can undergo various chemical reactions:
The mechanism of action for 3-bromo-vortioxetine hydrobromide involves:
This multifaceted approach allows for improved efficacy in treating major depressive disorder compared to traditional antidepressants .
3-Bromo-vortioxetine hydrobromide has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4